An In-Depth Technical Guide to 3-(3-Pyridyl)acrolein: Chemical Properties and Structure
An In-Depth Technical Guide to 3-(3-Pyridyl)acrolein: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-Pyridyl)acrolein, a heterocyclic α,β-unsaturated aldehyde, represents a molecule of significant interest in the fields of organic synthesis and medicinal chemistry. Its unique structure, featuring a pyridine ring conjugated with a reactive acrolein moiety, imparts a versatile chemical profile, making it a valuable building block for the synthesis of a wide array of more complex molecules, including potential drug candidates. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, reactivity, and safety considerations of 3-(3-Pyridyl)acrolein, offering insights for its effective utilization in research and development.
Chemical Identity and Physical Properties
Table 1: Chemical Identifiers and Physical Properties of 3-(3-Pyridyl)acrolein
| Property | Value | Source(s) |
| IUPAC Name | (2E)-3-(Pyridin-3-yl)prop-2-enal | [1] |
| Synonyms | 3-(3-Pyridinyl)acrolein, 3-Pyridineacrolein, trans-3-(3-Pyridyl)acrolein | [2] |
| CAS Number | 28447-15-6, 32986-65-5 (trans-isomer) | [2][3] |
| Molecular Formula | C₈H₇NO | [4] |
| Molecular Weight | 133.15 g/mol | [4] |
| Appearance | Off-white to yellow solid | [3] |
| Melting Point | 66-68 °C | [3] |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate | [3] |
| Storage Temperature | -20°C | [3] |
Structural Elucidation and Spectroscopic Data
The structure of 3-(3-Pyridyl)acrolein is characterized by a pyridine ring at the β-position of an acrolein system. The trans or (E)-isomer is the more stable and commonly encountered form due to reduced steric hindrance.
Caption: Chemical structure of (2E)-3-(Pyridin-3-yl)prop-2-enal.
Spectroscopic Characterization:
While a comprehensive, publicly available dataset of all spectroscopic data for 3-(3-Pyridyl)acrolein is not readily found in a single source, the expected spectral characteristics can be inferred from the analysis of its constituent functional groups and related structures.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the pyridyl protons, the vinyl protons of the acrolein moiety, and the aldehydic proton. The vinyl protons will exhibit coupling constants indicative of their trans relationship. The aldehydic proton will appear as a doublet due to coupling with the adjacent vinyl proton.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the eight carbon atoms. The carbonyl carbon of the aldehyde will be the most downfield signal. The carbons of the pyridine ring and the double bond will appear in the aromatic/olefinic region.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the aldehyde and the C=C stretching of the alkene and the pyridine ring.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the formyl group (-CHO) and fragmentation of the pyridine ring. Predicted mass-to-charge ratios for various adducts include [M+H]⁺ at 134.06004 and [M+Na]⁺ at 156.04198.[4]
Synthesis and Purification
The synthesis of 3-(3-Pyridyl)acrolein is typically achieved through a Claisen-Schmidt condensation reaction between 3-pyridinecarboxaldehyde and acetaldehyde in the presence of a base.
Caption: Synthetic pathway to 3-(3-Pyridyl)acrolein.
Experimental Protocol: Synthesis of 3-(3-Pyridyl)acrolein
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-pyridinecarboxaldehyde in a suitable solvent such as a mixture of water and ethanol.
-
Addition of Reagents: Cool the solution in an ice bath and slowly add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, followed by the dropwise addition of acetaldehyde.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, neutralize the mixture with a suitable acid (e.g., dilute HCl). The product may precipitate out of the solution or can be extracted with an organic solvent like ethyl acetate.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Chemical Reactivity and Synthetic Applications
The chemical reactivity of 3-(3-Pyridyl)acrolein is dominated by the presence of the α,β-unsaturated aldehyde functionality. This system provides two primary sites for nucleophilic attack: the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate or Michael addition).
Caption: Regioselectivity of nucleophilic attack on 3-(3-Pyridyl)acrolein.
Key Reactions:
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Michael Addition: Soft nucleophiles, such as thiols, amines, and enolates, preferentially attack the β-carbon in a conjugate addition reaction. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.
-
Wittig Reaction: The aldehyde functionality can readily undergo Wittig olefination to form a new carbon-carbon double bond, extending the conjugated system.
-
Reduction: The aldehyde can be selectively reduced to the corresponding alcohol using mild reducing agents like sodium borohydride. More powerful reducing agents can reduce both the aldehyde and the double bond.
-
Cycloaddition Reactions: The electron-deficient double bond can participate in Diels-Alder and other cycloaddition reactions, providing access to complex cyclic structures.
The bifunctional nature of 3-(3-Pyridyl)acrolein makes it a versatile intermediate in the synthesis of various heterocyclic compounds, including pyridines and picolines, through condensation reactions with ammonia and other reagents.[5][6][7]
Biological Activity and Applications in Drug Development
While specific biological activity data for 3-(3-Pyridyl)acrolein itself is limited in publicly available literature, its structural motifs are present in numerous biologically active molecules. The pyridine ring is a common feature in many pharmaceuticals due to its ability to participate in hydrogen bonding and its favorable pharmacokinetic properties. The α,β-unsaturated aldehyde moiety is a known Michael acceptor and can covalently interact with biological nucleophiles, such as cysteine residues in proteins. This reactivity is a double-edged sword, as it can be responsible for both therapeutic effects and toxicity.
Derivatives of 3-(3-Pyridyl)acrolein have been investigated for a range of biological activities, and it serves as a precursor for compounds with potential applications in medicinal chemistry. For instance, the acrolein moiety is a known cytotoxic agent, and its derivatives are studied for their effects on cell proliferation and other cellular processes.[8][9][10]
Safety and Handling
3-(3-Pyridyl)acrolein should be handled with care, taking into account the potential hazards associated with α,β-unsaturated aldehydes. The parent compound, acrolein, is highly toxic, flammable, and a strong irritant.[9] While 3-(3-Pyridyl)acrolein is a solid and likely less volatile, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Table 2: General Safety and Handling Recommendations
| Precaution | Recommendation |
| Engineering Controls | Work in a well-ventilated fume hood. |
| Personal Protective Equipment | Safety glasses or goggles, chemical-resistant gloves, lab coat. |
| Handling | Avoid inhalation of dust and contact with skin and eyes. |
| Storage | Store in a tightly sealed container in a cool, dry place, away from light and incompatible materials. |
| Disposal | Dispose of in accordance with local, state, and federal regulations. |
For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
3-(3-Pyridyl)acrolein is a valuable and versatile chemical building block with significant potential in organic synthesis and drug discovery. Its unique combination of a pyridine ring and an α,β-unsaturated aldehyde functionality allows for a wide range of chemical transformations, providing access to a diverse array of complex molecules. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is essential for its effective and responsible use in the laboratory. Further research into the specific biological activities of 3-(3-Pyridyl)acrolein and its derivatives is warranted to fully explore its potential in the development of new therapeutic agents.
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